molecular formula C19H14F2N4O2 B607304 N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1808714-73-9

N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B607304
M. Wt: 368.3438
InChI Key: SUSXQEYPNDORDQ-UHFFFAOYSA-N
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Description

“N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide” is a chemical compound with the CAS Number: 1808714-73-9 . It has a molecular weight of 368.34 and is also known as EN6 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is reacted with N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide at 20℃ for 0.25h . In the second stage, N-(5-amino-2-fluorophenyl)acrylamide is added with N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide .


Molecular Structure Analysis

The IUPAC name of the compound is N-(3-acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide . The InChI Code is 1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26) .


Physical And Chemical Properties Analysis

The compound is a powder . It has a high GI absorption and is BBB permeant . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The Log Kp (skin permeation) is -6.64 cm/s . The compound is soluble with a Log S (ESOL) of -3.82 .

Scientific Research Applications

Anticancer Activity

Compounds similar to N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their potential anticancer properties. A notable study synthesized a series of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitro phenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues, demonstrating promising cytotoxicity against breast cancer cell lines MCF-7 and MBA-MD-231. The analogues showed comparable anticancer activity to the standard drug adriamycin, especially against the MCF-7 cancer cell line (Ahsan et al., 2018).

Analytical Characterization

The synthesis and characterization of pyrazole derivatives, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been conducted. The compound was obtained from a UK-based Internet vendor and extensively characterized using chromatographic, spectroscopic, mass spectrometric platforms, as well as crystal structure analysis (McLaughlin et al., 2016).

Synthesis and Crystal Structure

Research has focused on the synthesis and crystal structure of N-substituted pyrazolines, including compounds with similar structures to N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide. These studies aimed to understand the molecular and structural characteristics of such compounds, contributing to the broader understanding of pyrazole derivatives (Loh et al., 2013).

Antimicrobial Activities

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study synthesized novel 1,5-diaryl pyrazole derivatives and screened them for antibacterial activity against various bacterial strains. These compounds exhibited good antibacterial and antifungal activity, demonstrating the potential use of such compounds in developing new antimicrobial agents (Ragavan et al., 2010).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXQEYPNDORDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

CAS RN

1808714-73-9
Record name N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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